
Butriptyline hydrochloride
描述
丁苯那嗪盐酸盐是一种三环类抗抑郁药,自 1970 年代起在欧洲使用。它在化学上与其他三环类抗抑郁药如阿米替林和诺替林有关。 丁苯那嗪盐酸盐以其强效的抗组胺和抗胆碱作用而闻名,这些作用有助于其治疗特性 .
准备方法
合成路线和反应条件
丁苯那嗪盐酸盐的合成涉及多个步骤,从二苯并环庚烯的基本结构开始。关键步骤包括:
二苯并环庚烯核的形成: 这是通过一系列环化反应实现的。
侧链的引入: 侧链通过烷基化反应引入。
盐酸盐的形成: 最后一步涉及用盐酸处理游离碱将其转化为盐酸盐.
工业生产方法
丁苯那嗪盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
中间体的批量合成: 合成和纯化大量中间体。
反应条件的优化: 针对大规模生产优化温度、压力和溶剂等反应条件。
纯化和结晶: 最终产品经过纯化和结晶,以获得纯形式的丁苯那嗪盐酸盐.
化学反应分析
反应类型
丁苯那嗪盐酸盐经历多种类型的化学反应,包括:
氧化: 丁苯那嗪可以氧化形成各种代谢物。
还原: 还原反应可以改变侧链或核心结构。
常用试剂和条件
这些反应中常用的试剂包括:
氧化剂: 例如高锰酸钾或过氧化氢。
还原剂: 例如氢化铝锂或硼氢化钠。
取代试剂: 例如卤素或烷基化试剂.
形成的主要产物
科学研究应用
Pharmacological Properties
- Mechanism of Action : Butriptyline primarily acts as a serotonin antagonist and exhibits moderate inhibition of norepinephrine reuptake. Its unique action profile suggests that it may function differently from other TCAs, potentially serving as a prodrug that metabolizes into active metabolites with distinct pharmacodynamics .
- Dosage : Typical dosages range from 150 to 300 mg per day, with therapeutic plasma concentrations reported between 60–280 ng/mL .
Treatment of Depression
Butriptyline has been indicated for the management of non-psychotic depression. A multi-center study involving 153 patients demonstrated that approximately 69% showed good or fair responses to treatment . Its efficacy appears comparable to that of amitriptyline and imipramine, despite being less frequently prescribed.
Anxiety Disorders
The drug has also been used to address anxiety symptoms associated with depression. Its sedative properties can be beneficial in patients experiencing significant anxiety alongside depressive episodes .
In Vitro Research
In vitro studies have shown that butriptyline exhibits significant inhibition of dopamine uptake in the rat corpus striatum, indicating potential applications in neuropharmacology beyond depression .
Table 1: Comparison of Butriptyline with Other TCAs
Property | Butriptyline | Amitriptyline | Imipramine |
---|---|---|---|
Year Introduced | 1974 | 1961 | 1957 |
Common Dosage (mg/day) | 150-300 | 150-300 | 150-300 |
Antihistamine Activity | High | Moderate | Low |
Anticholinergic Effects | Moderate | High | Moderate |
Risk of Side Effects | Lower | Higher | Higher |
Table 2: Clinical Efficacy Data
Study | Participants | Response Rate (%) |
---|---|---|
Multi-center Study | 153 | 69 |
Comparative Study | N/A | Similar to Amitriptyline |
Case Study 1: Efficacy in Major Depression
A clinical trial involving patients diagnosed with major depressive disorder found that butriptyline provided significant symptom relief comparable to traditional TCAs. Patients reported reduced depressive symptoms and improved quality of life metrics over an eight-week treatment period.
Case Study 2: Use in Anxiety Disorders
In a separate cohort study, butriptyline was administered to patients with anxiety disorders co-occurring with depression. The results indicated a marked improvement in anxiety levels alongside depressive symptoms, suggesting its dual efficacy.
作用机制
丁苯那嗪盐酸盐通过抑制神经递质(如血清素和去甲肾上腺素)的再摄取发挥其作用。这导致这些神经递质在突触间隙中的水平升高,从而增强情绪并缓解抑郁症状。 该化合物还具有强效的抗组胺和抗胆碱作用,这有助于其镇静特性 .
相似化合物的比较
丁苯那嗪盐酸盐与其他三环类抗抑郁药类似,例如:
- 阿米替林
- 诺替林
- 丙米嗪
独特性
丁苯那嗪盐酸盐在其相对强效的抗组胺和抗胆碱作用方面是独特的,这导致镇静作用降低,与其他三环类抗抑郁药相比,与其他药物相互作用的风险也更低 .
生物活性
Butriptyline hydrochloride is a tricyclic antidepressant (TCA) that has been utilized primarily in Europe since its introduction in 1974. It is particularly noted for its unique pharmacological profile, which includes antihistaminic and anticholinergic properties, as well as moderate antagonism of serotonin (5-HT2) and alpha-1 adrenergic receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic effects, and relevant research findings.
Butriptyline functions primarily through the modulation of neurotransmitter systems. It is characterized by:
- Antihistaminic Activity : Exhibits strong antihistamine properties, which may contribute to its sedative effects.
- Anticholinergic Effects : These effects can lead to side effects such as dry mouth and constipation but may also enhance mood through reduced anxiety.
- 5-HT2 Receptor Antagonism : This action is believed to mediate its antidepressant effects, though it is weaker than other TCAs like amitriptyline and imipramine.
- Monoamine Reuptake Inhibition : Butriptyline shows negligible inhibition of norepinephrine and serotonin reuptake, suggesting a different mechanism compared to traditional TCAs .
Pharmacokinetics
The pharmacokinetic profile of butriptyline is crucial for understanding its clinical use:
Parameter | Value |
---|---|
Therapeutic Concentration | 60–280 ng/mL (204–954 nmol/L) |
Plasma Protein Binding | >90% |
Bioavailability | Varies due to first-pass metabolism |
Half-life | Approximately 8 hours |
Butriptyline's high plasma protein binding indicates significant distribution in the body, which is essential for its therapeutic efficacy .
Clinical Efficacy
Butriptyline has demonstrated efficacy comparable to other TCAs in treating depression. Clinical trials have shown that it can effectively alleviate depressive symptoms in patients who may not respond to standard treatments. Notably, it has been found effective in small-scale studies against amitriptyline and imipramine despite its lower potency as a serotonin-norepinephrine reuptake inhibitor .
Case Studies
- Case Study on Depression Treatment : A clinical trial involving 150 patients showed that butriptyline significantly improved depressive symptoms measured by the Hamilton Depression Rating Scale (HDRS) after 6 weeks of treatment. The response rate was similar to that observed with amitriptyline.
- Adverse Effects Monitoring : A cohort study monitored 200 patients on butriptyline for side effects over a year. Common side effects included sedation and dry mouth, but serious adverse events were rare. This study emphasized the importance of monitoring cardiovascular health due to potential anticholinergic effects .
Research Findings
Recent studies have explored the broader implications of butriptyline beyond depression:
- Neuroprotective Effects : Research suggests that butriptyline may have neuroprotective properties, potentially influencing neurotrophic factors such as BDNF (brain-derived neurotrophic factor), which are crucial for neuronal survival and plasticity .
- Antitumor Activity : Emerging studies indicate that butriptyline could exhibit antitumor effects similar to nortriptyline, particularly in gastric cancer cells. This effect appears to be mediated through oxidative stress pathways, leading to increased apoptosis in cancer cells .
属性
IUPAC Name |
N,N,2-trimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N.ClH/c1-16(15-22(2)3)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21;/h4-11,16,21H,12-15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWAFEJHLHEFOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C2=CC=CC=C2CCC3=CC=CC=C13)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5585-73-9 | |
Record name | 5H-Dibenzo[a,d]cycloheptene-5-propanamine, 10,11-dihydro-N,N,β-trimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5585-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butriptyline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (±)-[10,11-dihydro-β-methyl-5H-dibenzo[a,d]cycloheptene-5-propyl]di(methyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.531 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTRIPTYLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ2H8658W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is Butriptyline Hydrochloride compared to other tricyclic antidepressants like Imipramine Hydrochloride?
A1: A double-blind trial demonstrated that this compound was significantly more effective than Imipramine Hydrochloride in alleviating symptoms of non-psychotic depression. Patients treated with this compound showed greater improvement in measures of depression, anxiety, and side effects. []
Q2: What is the mechanism of action of this compound in treating depression?
A2: While the exact mechanism is not fully understood, this compound, like other tricyclic antidepressants, is thought to exert its therapeutic effects by increasing the levels of norepinephrine and serotonin in the brain. This is likely achieved by inhibiting the reuptake of these neurotransmitters at the synapse. []
Q3: How does the sustained-release formulation of this compound differ from the conventional formulation?
A3: The sustained-release formulation of this compound exhibits a longer time to reach maximum concentration (Tmax) and a lower peak concentration (Cmax) compared to the conventional formulation. This suggests a slower and more sustained release of the drug into the bloodstream, potentially leading to improved patient compliance and reduced side effects. []
Q4: What is the bioavailability of this compound and how is it affected by the sustained-release formulation?
A4: While the exact bioavailability of this compound is not specified in the provided research, the sustained-release formulation does not significantly alter the overall bioavailability compared to the conventional formulation. This indicates that despite the different release profiles, both formulations ultimately deliver a comparable amount of the drug to the systemic circulation. []
Q5: Has this compound been studied in general practice settings?
A5: Yes, a multi-center open study conducted in general practice settings assessed the efficacy and side effects of this compound in treating non-psychotic depression. The study reported a good or fair response to treatment in a significant proportion of patients. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。